molecular formula C17H20N2O2 B12294360 Nicotine benzoate CAS No. 88660-53-1

Nicotine benzoate

Cat. No.: B12294360
CAS No.: 88660-53-1
M. Wt: 284.35 g/mol
InChI Key: VAUQRLHPXWYZRZ-PPHPATTJSA-N
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Description

Historical Perspectives on Nicotine (B1678760) Salt Chemistry

The scientific journey of nicotine chemistry began long before the synthesis of specific salts like benzoate (B1203000). The alkaloid itself was first observed in tobacco juice in 1809 by French scientist Vauquelin. bris.ac.uk It was later isolated and purified in 1828 by Posselt and Reimann, who named it in honor of Jean Nicot, a 16th-century French ambassador. bris.ac.uk The empirical formula (C₁₀H₁₄N₂) was established by Melsens in 1843, and its molecular structure was elucidated by Adolf Pinner in 1895. bris.ac.uk

For much of the 20th century, the focus of commercial and chemical interest was on "freebase" nicotine. In the 1960s, tobacco companies developed methods using ammonia (B1221849) to deprotonate the nicotine molecule, removing its positive charge. nicohit.co.ukkaisvirginvapor.com This "freebasing" process results in a more volatile and potent form of nicotine. nicohit.co.uk

However, nicotine salts are not a recent invention; they are the form in which nicotine naturally exists within the tobacco leaf. xyfil.comvapouround.comwikipedia.org Despite early studies by tobacco companies into nicotine salts, other methods were chosen to modulate the properties of tobacco products. smoke-free.ca The modern resurgence of interest in nicotine salt chemistry, particularly nicotine benzoate, is largely tied to its application in electronic cigarettes, beginning around 2015. nicohit.co.ukxyfil.comsmoke-free.ca Researchers at PAX Labs (developers of the JUUL device) patented a formulation using nicotine salts, including this compound, which initiated a new wave of chemical and pharmacological investigation into these compounds. kaisvirginvapor.comsmoke-free.ca

Significance of this compound in Chemical Research

This compound serves as a significant subject of study in chemical research due to its distinct properties and formation. It is synthesized through a straightforward acid-base reaction where the nicotine molecule, which acts as a base, is treated with benzoic acid. nicovaper.comsmoke-free.ca This reaction results in the protonation of the nicotine molecule, forming the nicotine salt. smoke-free.canih.gov The process is typically carried out in a controlled environment, often using a solvent like ethanol, followed by purification steps such as crystallization and filtration to ensure high purity. nicovaper.com

The compound's chemical and physical properties have been well-documented. It typically appears as a white to off-white crystalline powder. prisminltd.com Its molecular formula is C₁₇H₂₀N₂O₂ (or C₁₀H₁₄N₂·C₇H₆O₂), with a molecular weight of approximately 284.35 g/mol . prisminltd.comchemicalbook.comlgcstandards.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 88660-53-1 wikipedia.orgnih.gov
Molecular Formula C₁₇H₂₀N₂O₂ chemicalbook.combiosynth.com
Molecular Weight ~284.35 g/mol lgcstandards.combiosynth.com
Appearance White to off-white crystalline powder prisminltd.com
Solubility in Water Highly soluble prisminltd.com

| Solubility in Ethanol | Completely soluble prisminltd.com |

Research has extensively used this compound as a model compound for studying nicotine salts. chemicalbook.comchemicalbook.com Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to determine its purity and potency. prisminltd.comnicovaper.com Comparative studies have analyzed this compound alongside other nicotine salts formed with acids like lactic, levulinic, and tartaric acid. nih.gov For instance, thermogravimetric analysis has shown that the thermal stability of nicotine salts varies, with this compound beginning pyrolysis at 66.72°C and completing it at 256.65°C, the highest temperature range among several tested salts, indicating its relative thermal stability. frontiersin.org

Furthermore, investigations into the aerosol composition generated from e-liquids containing different nicotine salts have shown that this compound and nicotine lactate (B86563) formulations often produce the highest yields of nicotine in the aerosol phase compared to other salts like citrate (B86180) or oxalate. nih.govacs.org The crystal structure of this compound and related salts has also been a subject of study, providing insights into the molecular interactions and solid-state properties of these compounds. cambridge.orggoogle.comgoogle.com

Table 2: Thermal Decomposition Data for Various Nicotine Salts

Nicotine Salt Pyrolysis Start Temp (°C) Max Weight Loss Temp (°C) Pyrolysis End Temp (°C)
This compound 66.72 234.39 256.65
Nicotine Lactate 142.10 --- ---
Nicotine Levulinate --- --- 181.93
Nicotine Tartrate --- 206.02 ---
Nicotine Citrate --- 178.55 ---
Nicotine Malate --- 199.07 ---

Data sourced from a comparative study on the thermal properties of nicotine salts. frontiersin.org

Conceptual Frameworks for Nicotine Salt Investigation

The scientific investigation of this compound and other nicotine salts is guided by several key conceptual frameworks. At the most fundamental level is the chemistry of protonation . Research frameworks often contrast protonated nicotine (the salt form) with free-base nicotine. smoke-free.canih.govresearchgate.net The addition of an acid like benzoic acid lowers the pH of the nicotine solution, leading to the formation of the monoprotonated nicotine cation. researchgate.netnih.govresearchgate.net This chemical state is central to understanding the compound's behavior.

A significant physical-chemical framework is the Pankow theory of aerosol partitioning . This model suggests that the form of nicotine influences its physical state in an aerosol. nih.gov According to this framework, protonated nicotine, being less volatile, exists primarily in the particulate (droplet) phase of an aerosol. nih.gov In contrast, the more volatile free-base nicotine can exist in both the particulate and the gaseous phase. nih.gov This distinction is critical for modeling the compound's behavior and potential deposition in the respiratory system.

Broader product evaluation and public health frameworks are also applied to the study of nicotine salts. These models assess how product characteristics, including the chemical formulation (e.g., the use of this compound), interact with user and contextual factors. researchgate.netnih.gov For example, a proposed three-step framework for evaluating novel electronic nicotine delivery systems involves a toxicological assessment of ingredients, chemical characterization of the aerosol, and a qualitative risk assessment. nih.gov These frameworks provide a structured approach to understanding the implications of using different nicotine forms from a regulatory and health science perspective. They identify the use of nicotine salts as a key product characteristic that warrants detailed chemical and toxicological investigation. researchgate.net

Properties

CAS No.

88660-53-1

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

benzoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2.C7H6O2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-7(9)6-4-2-1-3-5-6/h2,4,6,8,10H,3,5,7H2,1H3;1-5H,(H,8,9)/t10-;/m0./s1

InChI Key

VAUQRLHPXWYZRZ-PPHPATTJSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of Nicotine Benzoate

Chemical Reaction Pathways for Nicotine (B1678760) Benzoate (B1203000) Synthesis

The synthesis of nicotine benzoate is fundamentally an acid-base reaction that results in the formation of a salt. quora.com This process is typically achieved by mixing nicotine with benzoic acid under controlled conditions to ensure high yield and purity. nicovaper.com

The formation of this compound involves the transfer of a proton (a hydrogen ion, H+) from benzoic acid to the nicotine molecule. quora.comnih.gov Nicotine, a ditertiary base, has two nitrogen atoms that can accept a proton. The nitrogen in the pyrrolidine (B122466) ring is more basic and is the primary site of protonation by the carboxylic acid group of benzoic acid. researchgate.net

This proton transfer results in a positively charged nicotine cation (nicotinium) and a negatively charged benzoate anion. quora.com These oppositely charged ions are held together by an electrostatic attraction, forming the ionic salt, this compound. quora.com The chemical formula is often represented as C₁₀H₁₄N₂·C₇H₆O₂, which clearly distinguishes the two constituent molecules that form the salt. quora.com This notation is considered more informative than an empirical formula as it preserves the identity of the acid and base components. quora.com

The reaction is exothermic, releasing heat as the salt is formed. brightspotcdn.com The resulting salt has a lower pH than freebase nicotine, which contributes to a different chemical profile. vapegreen.co.ukfood.gov.uk

The choice of solvent is critical in the synthesis of this compound, influencing both the efficiency of the reaction and the purity of the final product. nicovaper.com Solvents are used to dissolve the reactants, facilitating their interaction in a homogenous medium. Common solvents employed in this synthesis include ethanol, propylene (B89431) glycol, and glycerol (B35011). nicovaper.comgoogle.comprisminltd.com

Controlled reaction conditions, such as temperature and pressure within the solvent system, are monitored to maximize yield and prevent the formation of undesirable side products. nicovaper.com For instance, one preparation method involves reacting high-purity nicotine and benzoic acid in a mixture of propylene glycol and glycerol at 25°C in a light-proof reactor under a nitrogen atmosphere to produce a high-purity, colorless product. google.com

After the synthesis is complete, the crude this compound undergoes a purification process. nicovaper.com Techniques such as filtration and crystallization are used to remove residual solvents and other contaminants. nicovaper.com The final product is often dried using methods like vacuum drying or freeze-drying to eliminate any remaining moisture and solvent, resulting in a stable, pure, crystalline this compound powder. nicovaper.com The purity is typically verified using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC). nicovaper.comprisminltd.com

SolventRole in SynthesisPost-Synthesis Removal Method
EthanolCommonly used as a solvent medium for the reaction. nicovaper.com Completely dissolves this compound. prisminltd.comFlash-evaporation, precipitation with anti-solvents like diethyl ether. brightspotcdn.com
Propylene GlycolUsed as a reaction raw material and carrier. google.com this compound is compatible with it. prisminltd.comRemains as part of the final liquid formulation; purification focuses on other impurities. google.com
GlycerolUsed as a reaction raw material. google.com this compound is partially soluble. prisminltd.comRemains as part of the final liquid formulation. google.com
WaterUsed to dissolve some polycarboxylic acids (e.g., citric acid) before adding nicotine. brightspotcdn.comFreeze-drying. brightspotcdn.com

Comparative Synthesis with Other Nicotine Organic Acid Salts

The synthesis of nicotine salts is not limited to benzoic acid. A wide array of organic acids, including other monocarboxylic and polycarboxylic acids, can be used to form different nicotine salts, each with unique properties. brightspotcdn.comnih.gov

Monocarboxylic acids contain a single carboxyl group. Besides benzoic acid, other examples used to form nicotine salts include lactic acid, salicylic (B10762653) acid, and levulinic acid. food.gov.uknih.gov The synthesis process is similar: a direct acid-base reaction with nicotine.

Studies have shown that aromatic acids like benzoic acid typically form salts with a 1:1 acid-to-base molecular ratio. researchgate.netbrightspotcdn.com In comparative studies of aerosols generated from different nicotine salt formulations, this compound and nicotine lactate (B86563) (another monocarboxylic salt) produced the highest yields of their respective carboxylic acids and high quantities of nicotine under most tested conditions. nih.gov This suggests that the bond formed with these acids is efficient for aerosol generation. nih.gov

Polycarboxylic acids, which contain two or more carboxyl groups, can also form salts with nicotine. Examples include citric acid, malic acid, tartaric acid, and oxalic acid. brightspotcdn.comnih.gov

The synthesis with these acids can result in different stoichiometries compared to monocarboxylic acids. For instance, dicarboxylic acids often form salts with a 2:1 acid-to-base ratio, where one acid molecule binds to each of the two nitrogen atoms on the nicotine molecule. researchgate.netbrightspotcdn.com Research has indicated that nicotine salts derived from polycarboxylic acids, such as nicotine citrate (B86180) and nicotine malate, can be more thermally labile. nih.gov They may degrade through mechanisms like dehydration or decarboxylation upon heating, which can affect the chemical composition of the final aerosol produced from them. nih.gov For example, citric acid is often found in very low quantities in aerosols from nicotine citrate e-liquids, likely due to thermal decomposition. nih.gov

Acid TypeExample AcidResulting Nicotine SaltTypical Stoichiometry (Acid:Nicotine)Key Characteristics
Monocarboxylic (Aromatic)Benzoic AcidThis compound1:1 researchgate.netHigh yield of nicotine and acid in aerosol. nih.gov
Monocarboxylic (Aliphatic)Lactic AcidNicotine LactateTypically 3:1 for many aliphatic monocarboxylic acids researchgate.netHigh yield of nicotine and acid in aerosol. nih.gov
Polycarboxylic (Tricarboxylic)Citric AcidNicotine Citrate2:1 brightspotcdn.comThermally labile; acid tends to degrade upon heating. nih.gov
Polycarboxylic (Dicarboxylic)Malic AcidNicotine Malate2:1 brightspotcdn.comConsidered thermally labile. nih.gov Can form multiple crystalline structures. proquest.com
Polycarboxylic (Dicarboxylic)Oxalic AcidNicotine Oxalate2:1 brightspotcdn.comCan influence the formation of degradation products like acrolein. nih.gov

Crystallization and Solid-State Formation

While some nicotine salt formulations are liquids, this compound can be produced as a stable, solid crystalline material. nicovaper.comgoogle.com The process of crystallization isolates the nicotine salt, offering a way to enhance its stability and purity compared to liquid freebase nicotine, which is prone to degradation from light, air, and moisture. rsc.org

The solid form is typically obtained after the initial synthesis by allowing the mixture to stand and precipitate. google.com Techniques such as slow evaporation of the solvent or cooling an ice bath can initiate crystallization. brightspotcdn.comrsc.org In some preparations, an anti-solvent like absolute diethyl ether is added to a solution (e.g., in ethanol) to force the precipitation of the salt crystals. brightspotcdn.com

The resulting product is a white to off-white crystalline powder. prisminltd.com The crystalline structure restricts the molecular motion of nicotine, reducing its susceptibility to photodegradation and oxidation. rsc.org This solid form has been shown to be significantly more stable, providing a new avenue for the development of nicotine-containing products. google.comrsc.org

PropertyDescriptionReference
AppearanceWhite to off-white crystalline powder prisminltd.com
Molecular FormulaC₁₀H₁₄N₂·C₇H₆O₂ prisminltd.com
Molecular Weight274.3 g/mol prisminltd.com
Melting Point85-100°C prisminltd.com
SolubilitySoluble in water, ethanol, and propylene glycol; partially soluble in glycerin prisminltd.com
pH (5% Solution in Water)5.5 – 7.5 prisminltd.com

Advanced Analytical Characterization of Nicotine Benzoate Systems

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry Applications in Nicotine (B1678760) Benzoate (B1203000) Analysis (LC-MS/MS, GC-MS)

Mass spectrometry, coupled with chromatographic separation, is a cornerstone for the analysis of nicotine benzoate in various matrices. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying nicotine, benzoic acid, and related compounds in e-liquids and aerosols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing the liquid phase of e-liquids. It allows for the separation and identification of different organic acids that may be used to form nicotine salts. One study successfully identified six different organic acids, including benzoic acid, in 23 e-liquids advertised as containing nicotine salts. nih.gov LC-MS/MS is also employed for the quantification of carbonyls in aerosols, which are collected using impingers. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established method for the analysis of volatile and semi-volatile compounds in both e-liquids and their aerosols. It has been used to confirm the chemical structure and purity of this compound. nicovaper.com Furthermore, GC-MS is utilized to measure compounds such as propylene (B89431) glycol (PG), vegetable glycerin (VG), nicotine, and various organic acids in both the e-liquid and aerosol phases. acs.org For instance, in one study, GC-MS was used to analyze benzene and propylene oxide in aerosols collected on sorbent tubes. acs.org

Advanced analytical tools like High-Performance Liquid Chromatography (HPLC) and GC-MS are essential for confirming the chemical structure and purity of this compound, ensuring the absence of impurities. nicovaper.com

Thermal Analysis of this compound and its Decomposition Products (e.g., Pyrolysis-GC/MS, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of this compound, particularly under the high temperatures experienced during aerosolization.

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of nicotine salts by measuring weight loss as a function of temperature. TGA curves for this compound show that it undergoes a two-stage pyrolysis process. frontiersin.org TGA has been instrumental in demonstrating that the thermal stability of nicotine salts is generally greater than that of freebase nicotine. frontiersin.orgfrontiersin.org

Table 1: Thermal Decomposition Characteristics of this compound

ParameterValueReference
Onset Pyrolysis Temperature66.72°C frontiersin.orgfrontiersin.org
Temperature at Max Weight Loss Rate234.39°C frontiersin.orgfrontiersin.org
Final Pyrolysis Temperature256.65°C frontiersin.orgfrontiersin.org
Activation Energy Range21.26 to 74.10 kJ mol⁻¹ frontiersin.orgfrontiersin.orgresearchgate.net

Quantitative Methodologies for this compound in Complex Matrices

Free-base Nicotine Fraction Determination (pH measurement, Liquid-Liquid Extraction, Molar Ratio Calculations)

The fraction of free-base nicotine (αfb) is a critical parameter as it influences the sensory experience and absorption of nicotine. Several methods are employed to determine this fraction in the complex matrix of e-liquids.

pH Measurement: The pH of an e-liquid is a primary determinant of the ratio of protonated to free-base nicotine. nih.govresearchgate.net A lower pH, typically achieved by adding an organic acid like benzoic acid, results in a higher proportion of the monoprotonated form. researchgate.netacs.org A quick method based on non-aqueous pH measurement has been developed to determine the free-base fraction by measuring the pH and dielectric constant of the e-liquid. researchgate.netacs.org However, some studies suggest a weak correlation between pH measurements and the actual ratio of free-base to protonated nicotine, especially in the presence of other constituents. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a common method used to separate free-base nicotine from its protonated form. researchgate.netacs.org This technique often utilizes a solvent system, such as water and toluene, where toluene selectively extracts the free-base nicotine. nih.gov While accurate, LLE can be time-consuming and require large amounts of solvent. nih.gov Discrepancies of up to 22% have been observed between the pH and LLE methods for this compound, which may be due to the affinity of benzoic acid for the extraction solvent. researchgate.netnih.gov

Molar Ratio Calculations: The molar ratio of the acid (e.g., benzoic acid) to nicotine in the e-liquid formulation is a key factor in determining the final pH and, consequently, the free-base nicotine fraction. researchgate.net By controlling this ratio, manufacturers can manipulate the chemical form of nicotine in the final product.

Quantification in Aerosol and Liquid Phases

Accurate quantification of this compound and its components in both the e-liquid and the aerosol is essential for understanding nicotine delivery.

Liquid Phase: A variety of chromatographic techniques are used to quantify nicotine and benzoic acid in e-liquids. Gas chromatography with flame ionization detection (GC-FID) is a common method for measuring propylene glycol, vegetable glycerin, and nicotine. acs.orgamazonaws.com High-performance liquid chromatography (HPLC) is often used for the simultaneous determination of organic acids and nicotine. coresta.org

Aerosol Phase: The analysis of the aerosol phase presents additional challenges due to its transient nature. Aerosols are typically collected on filter pads or in impingers before analysis. acs.orgamazonaws.com GC-FID and GC-MS are used to quantify nicotine, PG, and VG in the collected aerosol. acs.orgamazonaws.com Studies have shown that this compound formulations can lead to high nicotine yields in the aerosol. nih.govacs.orgnih.gov For example, across most PG:VG ratios, this compound aerosols contained the highest quantities of nicotine. nih.govacs.orgnih.gov

Table 2: Nicotine Yields in Aerosol from this compound Formulations

Nicotine Concentration in E-liquidPG:VG RatioAerosol Nicotine QuantityReference
2.4%100:0Highest among tested formulations nih.govacs.org
2.4%50:50Highest among tested formulations nih.govacs.org
2.4%30:70Highest among tested formulations nih.govacs.org
2.4%0:100Highest among tested formulations nih.govacs.org
5%70:30Highest among tested formulations nih.govacs.org
5%50:50Highest among tested formulations nih.govacs.org
5%30:70Highest among tested formulations nih.govacs.org

Characterization of Aerosol Chemistry in this compound Formulations

The aerosol generated from this compound e-liquids is a complex mixture of the original constituents and their thermal degradation products. The presence of benzoic acid significantly influences the chemical composition of the aerosol.

Studies have shown that the carboxylic acids in nicotine salt formulations are not inert during aerosolization and can impact the formation of harmful and potentially harmful constituents (HPHCs). nih.govnih.gov For instance, e-liquids containing monocarboxylic acids like benzoic acid produced lower yields of acrolein compared to those with polycarboxylic acids. nih.govnih.gov However, this compound e-liquids were found to produce quantifiable yields of formaldehyde. nih.gov

The transfer efficiency of the acid from the e-liquid to the aerosol is also an important factor. This compound formulations have been shown to have high carboxylic acid yields in the aerosol across various PG:VG ratios. nih.govacs.orgnih.gov

Furthermore, the acid-base chemistry of nicotine in the aerosol is a key area of research. The use of additives like benzoic acid can alter the protonation state of nicotine in the inhaled aerosol, leading to a smoother sensation for the user. lbl.gov X-ray photoelectron spectroscopy (XPS) and near-edge x-ray absorption fine structure (NEXAFS) spectroscopy have been used to directly probe the degree of nicotine protonation at the surface and core of aerosol particles, revealing that the acid-base equilibria in aerosols can differ significantly from that in aqueous solutions. lbl.gov

Aerosol Particle Size Distribution Analysis

The physical characteristics of aerosols, particularly the particle size distribution (PSD), are crucial for understanding their behavior and deposition. In the context of electronic nicotine delivery systems (ENDS), the particle size of aerosols generated from this compound-containing e-liquids has been a subject of detailed investigation.

Research indicates that for aerosols from various nicotine formulations, including this compound, the particle size characteristics are predominantly governed by the ratio of the e-liquid solvents, propylene glycol (PG) and vegetable glycerin (VG). nih.gov Studies have found no definitive trends suggesting that nicotine protonation, as in nicotine salts like benzoate, significantly affects the particle size compared to freebase nicotine aerosols. nih.gov

Measurements of commercial ENDS products, many of which use this compound, show that the vast majority of aerosol particles are in the ultrafine and fine size ranges. nih.govacs.org Specifically, between 97% and 99% of the aerosol particles are composed of ultrafine (<0.1 μm) and fine (0.1–1.0 μm) particles. nih.govacs.org The mass median aerodynamic diameter (MMAD) for these aerosols typically ranges from 1.0 to 1.4 μm. nih.govacs.org Other analyses of undiluted e-cigarette aerosols have reported particle diameters of average mass in the 250–450 nm range, with particle number concentrations around 10⁹ particles/cm³. scispace.com Some studies have also observed a bimodal particle size distribution, identifying both a nanoparticle mode (11–25 nm count median diameter) and a submicron particle mode (96–175 nm count median diameter), with each mode having comparable number concentrations. nih.gov

Interactive Data Table: Aerosol Particle Size Characteristics

ParameterFindingSource Citation
Primary Influencing FactorE-liquid solvent ratio (PG:VG) nih.gov
Particle Composition97–99% are ultrafine (&lt;0.1 μm) and fine (0.1–1.0 μm) particles nih.govacs.org
Mass Median Aerodynamic Diameter (MMAD)1.0 to 1.4 μm nih.govacs.org
Particle Diameter (Undiluted)250–450 nm scispace.com
Observed DistributionBimodal: Nanoparticle mode (11–25 nm) and submicron mode (96–175 nm) nih.gov

Volatile Compound Emissions from this compound Pyrolysis

The thermal decomposition, or pyrolysis, of this compound results in the emission of various volatile organic compounds (VOCs). Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a key analytical technique used to study the thermogravimetric characteristics and identify the compounds released when nicotine salts are heated. frontiersin.orgresearchgate.net

Studies comparing different nicotine salts show significant differences in their thermal properties. frontiersin.orgresearchgate.net For this compound, the onset of pyrolysis begins at a relatively low temperature of 66.72°C. frontiersin.org The temperature corresponding to the maximum weight loss rate is 234.39°C, and the pyrolysis process is completed at 256.65°C, the highest completion temperature among several tested nicotine salts. frontiersin.orgresearchgate.net This indicates that the thermal stability of nicotine salts is greater than that of freebase nicotine. frontiersin.org

The primary pyrolysis products from this compound are identified as nicotine, carboxylic acids (such as benzoic acid), acid anhydrides, and N-heterocyclic compounds. frontiersin.orgresearchgate.net One study noted that under its tested conditions, a this compound formulation did not produce acetaldehyde, in contrast to a nicotine lactate (B86563) formulation which did. acs.org The thermal decomposition of nicotine itself can lead to the formation of β-nicotyrine, which may then decompose into other products. nih.gov

Interactive Data Table: Thermal Decomposition Characteristics of this compound

Thermal CharacteristicTemperature (°C)Source Citation
Pyrolysis Onset Temperature66.72 frontiersin.org
Temperature of Maximum Weight Loss Rate234.39 frontiersin.orgresearchgate.net
Pyrolysis Completion Temperature256.65 frontiersin.orgresearchgate.net

Interactive Data Table: Identified Volatile Compounds from this compound Pyrolysis

Compound ClassSpecific Compound ExamplesSource Citation
AlkaloidsNicotine, β-nicotyrine frontiersin.orgresearchgate.netnih.gov
Carboxylic AcidsBenzoic acid frontiersin.orgresearchgate.net
Acid AnhydridesNot specified frontiersin.orgresearchgate.net
N-HeterocyclesNot specified frontiersin.orgresearchgate.net

Molecular Level Investigations and Computational Chemical Studies of Nicotine Benzoate

Quantum Chemical Approaches to Nicotine (B1678760) Benzoate (B1203000) Electronic Structure

Quantum chemical methods are fundamental in elucidating the electronic properties and reactivity of nicotine benzoate at the molecular level. These computational tools provide insights that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scirp.org By calculating properties such as energetic orbital levels, Mulliken charge of atoms, global hardness, chemical potential, and electrophilicity, DFT provides a detailed understanding of a molecule's chemical and physical characteristics. scirp.org While specific DFT studies exclusively on the this compound complex are not widely published, the principles can be applied based on research into nicotine and its derivatives.

In the formation of this compound, a proton is transferred from benzoic acid to one of the nitrogen atoms on the nicotine molecule. Structural studies of 1:1 nicotine salts with benzoic-type acids indicate that the proton binds to the nitrogen of the N-methylpyrrolidine ring. researchgate.net DFT calculations would be instrumental in optimizing the geometry of this ion pair, determining the precise bond lengths and angles that result from this electrostatic interaction and the formation of a hydrogen bond.

DFT can also be used to calculate the molecular electrostatic potential (MEP), which maps the electron density surface of the molecule. For this compound, an MEP analysis would visualize the electron-rich benzoate anion and the positively charged protonated nicotine cation, identifying the sites most susceptible to electrophilic and nucleophilic attack.

HOMO-LUMO Orbital Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. semanticscholar.orgnih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For the this compound complex, the HOMO would likely be localized on the electron-rich benzoate anion, which acts as the electron donor. Conversely, the LUMO would be centered on the protonated nicotine cation, the electron acceptor. The energy gap is a critical parameter for understanding the charge transfer interactions within the salt and its potential reactions. nih.gov

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Electron Affinity (A): -ELUMO

Ionization Potential (I): -EHOMO

Chemical Hardness (η): (I - A) / 2

Electronegativity (χ): (I + A) / 2

These indices, derived from DFT calculations, provide quantitative measures of the stability and reactivity of the this compound molecule. Studies on nicotine have shown that it has a relatively high chemical 'hardness', and computational analysis helps to explain its adsorption behaviors and interactions. researchgate.net

Table 1: Key Reactivity Indices Derived from Frontier Orbitals

Reactivity IndexFormulaDescription
Ionization Potential (I)I = -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A = -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness.

Intermolecular Interactions and Complex Formation

The formation and stability of the this compound salt are governed by a network of non-covalent intermolecular interactions. These forces dictate how the individual ions, the protonated nicotine cation and the benzoate anion, associate with each other and with their environment.

Hydrogen Bonding and Van der Waals Interactions

The primary interaction in the this compound complex is the strong electrostatic attraction between the positively charged nicotinium cation and the negatively charged benzoate anion. This is complemented by a significant hydrogen bond. In the formation of the salt, the acidic proton from the carboxylic acid group of benzoic acid is transferred to the more basic nitrogen atom of nicotine's pyrrolidine (B122466) ring. researchgate.netnih.gov This creates a strong N+-H···O- hydrogen bond between the protonated pyrrolidine ring and the carboxylate group of the benzoate anion.

Molecular Docking Simulations with Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. In the context of this compound, docking simulations are crucial for understanding how the nicotine cation interacts with its primary biological targets, the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Studies have used homology models of nAChR subtypes, such as α4β2 and α7, to simulate the binding of nicotine. nih.govmdpi.com These simulations reveal key intermolecular interactions between the nicotine cation and amino acid residues in the receptor's binding pocket. Important interactions often include:

Cation-π interactions: The positive charge on the protonated pyrrolidine ring of nicotine interacts favorably with the electron-rich aromatic side chains of amino acids like tryptophan and tyrosine within the receptor.

Hydrogen bonding: The N+-H group on the pyrrolidine ring can act as a hydrogen bond donor to acceptor groups on the protein.

Van der Waals contacts: Close packing within the binding site is optimized through numerous van der Waals interactions.

These docking studies provide a rational basis for the observed binding affinities of nicotine and can help explain how the salt form might influence its delivery and interaction at the receptor site. nih.govnih.gov

Table 2: Typical Intermolecular Interactions in Nicotine-Receptor Binding

Interaction TypeDescriptionKey Molecular Moieties Involved
Cation-πElectrostatic interaction between a cation and the face of an electron-rich π system.Protonated pyrrolidine ring (nicotine); Aromatic rings of Trp, Tyr, Phe (receptor).
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.N+-H group (nicotine); Carbonyl oxygen, hydroxyl groups (receptor).
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Entire nicotine molecule; Aliphatic and aromatic residues in the binding pocket (receptor).

Conformational Analysis and Stability Profiling

The three-dimensional structure and stability of this compound are critical determinants of its physical and chemical properties. Conformational analysis explores the different spatial arrangements of the molecule, while stability profiling assesses its robustness under various conditions.

The nicotine molecule itself is conformationally flexible, primarily due to the rotation around the single bond connecting the pyridine (B92270) and pyrrolidine rings. However, in the this compound salt, the conformation is constrained by the strong ionic and hydrogen bonding interactions with the benzoate anion. Computational studies using DFT can predict the most stable conformers of the ion pair by calculating their relative energies. nih.gov These analyses indicate that steric, electrostatic, and hyperconjugative effects all play a role in determining the preferred conformation. nih.gov

The stability of this compound is generally higher than that of freebase nicotine. prisminltd.com The salt form reduces nicotine's volatility and can protect it from degradation. semanticscholar.org Stability studies on nicotine in vaping liquids have shown that the form of nicotine (salt vs. freebase) and the chemical composition of the solution influence its long-term stability. nih.gov For instance, after six months of accelerated storage, salt-based nicotine products retained a higher percentage of the original nicotine concentration compared to freebase formulations. This enhanced stability is a key reason for its use in various commercial applications. prisminltd.com

Pre Clinical Pharmacokinetic Investigations of Nicotine Benzoate in Animal Models

Comparative Absorption Dynamics in Animal Systems

The absorption kinetics of nicotine (B1678760) delivered as nicotine benzoate (B1203000) have been characterized following various routes of administration in animal models, revealing distinct profiles compared to other forms of nicotine, such as freebase nicotine.

Pre-clinical research has focused significantly on the subcutaneous route to compare the pharmacokinetic profiles of different nicotine forms. Following subcutaneous injection in male rats, nicotine benzoate demonstrates rapid absorption. nih.gov Studies comparing this compound (NB) with freebase nicotine (FBN) and other nicotine salts like lactate (B86563) and tartrate found that NB had the shortest time to reach maximum plasma concentration (T‎₀), indicating a faster absorption rate than FBN. nih.govresearchgate.net

Comparative Pharmacokinetic Parameters of Nicotine Forms (Subcutaneous Administration in Rats)

ParameterThis compound (NB)Freebase Nicotine (FBN)Reference
Time to Max. Concentration (T‎₀)Shortest among tested formsLongest among tested forms nih.govresearchgate.net
Peak Plasma Concentration (C‎₀)Lower than FBNHigher than NB nih.govfrontiersin.org
Systemic RetentionLower than FBNHigher than NB nih.gov

Information regarding the oral administration pharmacokinetics of this compound specifically is less detailed in available scientific literature, which has more thoroughly investigated subcutaneous and inhalation routes for nicotine salts. food.gov.uk Generally, nicotine absorbed through the gastrointestinal tract is subject to first-pass metabolism in the liver, which can influence its bioavailability.

While there is a recognized lack of extensive animal studies on the pharmacokinetics of inhaled nicotine compared to human studies, existing research provides a framework for understanding the process. nih.gov Studies using animal models, such as female rats, have found that the type of nicotine salt used in an e-cigarette solution likely plays an important role in nicotine disposition. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling in rats exposed to inhaled nicotine aerosol indicates a complex absorption process. pmiscience.com One such study revealed that a substantial portion of the inhaled aerosol is absorbed not only through the lungs (approximately 66%) but also via the gastrointestinal tract (approximately 34%) following clearance from the respiratory tract and subsequent swallowing. pmiscience.com Even with this marked gastrointestinal absorption, the nicotine half-life was determined to be 1.41 hours. pmiscience.com For context, the nicotine half-life in rats has been noted elsewhere as approximately 45 minutes. frontiersin.org These models are crucial for predicting systemic exposure by estimating the fractions deposited in different parts of the body. pmiscience.com

Systemic Distribution and Tissue Localization

Following absorption into the bloodstream, nicotine is distributed throughout the body. Animal studies using radiolabeled nicotine have shown that it distributes to various tissues. nih.gov In male Sprague-Dawley rats, the highest concentrations of nicotine were found in the kidneys, with significant accumulation also observed in salivary and adrenal glands, as well as various sections of the gastrointestinal tract, including the fundus, antrum, duodenum, jejunum, ileum, and colon. nih.gov

Research into the brain distribution of nicotine from different salt forms provides more specific insights. A study using desorption electrospray ionization-mass spectrometry imaging (DESI-MSI) in rats compared the brain tissue distribution of nicotine following administration of nicotine tartrate versus freebase nicotine. researchgate.net While this study did not use this compound, its findings on a related salt are informative. The results showed that for the nicotine tartrate group, nicotine was predominantly distributed in the hippocampus. researchgate.net Further investigation into the specific brain localization patterns of this compound is needed to confirm if it follows a similar distribution.

Metabolic Pathways and Metabolite Profiling in Animal Models

Once absorbed, nicotine from this compound undergoes extensive metabolism, primarily in the liver. nih.gov The metabolic pathways are consistent with those known for nicotine, regardless of its initial salt form. The primary metabolic transformation, accounting for 70-80% of nicotine metabolism in most mammals, is the conversion to cotinine. nih.gov This process involves two steps: an initial oxidation by cytochrome P450 enzymes (primarily CYP2A6) to form a nicotine-Δ¹'(⁵')-iminium ion intermediate, which is then converted by a cytoplasmic aldehyde oxidase to cotinine. nih.gov

Studies in rats have shown that the metabolic rate of nicotine can differ between its salt and freebase forms. The metabolic rate and clearance of nicotine were observed to be lower for freebase nicotine compared to salt-based systems, including this compound. nih.gov This suggests that nicotine from this compound is cleared from the body more rapidly than freebase nicotine. nih.govresearchgate.net

Other identified primary metabolites of nicotine in animal models include nornicotine, formed through N-demethylation, and nicotine N'-oxide, formed via a flavin-containing monooxygenase. nih.gov More advanced analytical methods have allowed for the simultaneous monitoring of over 10 different nicotine metabolites in the rat brain, confirming the local metabolic processing of nicotine within the central nervous system. frontiersin.org

Influence of pH and Concentration on this compound Pharmacokinetics in vivo

The pharmacokinetic properties of this compound in animal models are significantly influenced by both the pH of the formulation and the concentration of the compound. nih.gov

The pH of the this compound solution plays a critical role in nicotine absorption. Nicotine is a weak base, and the proportion of its unprotonated (freebase) form increases with higher pH. oup.com In vivo studies in rats have demonstrated that as the ratio of benzoic acid to nicotine increases—thereby lowering the pH of the solution—the peak plasma concentration (C‎₀) of nicotine decreases. nih.govcoresta.org This indicates that lower pH formulations of this compound lead to lower peak plasma nicotine levels. nih.govresearchgate.net

Influence of pH on this compound Pharmacokinetics in Rats

pH Level (related to Benzoic Acid Ratio)Effect on Peak Plasma Concentration (C‎₀)Reference
Lower pH (Higher Benzoic Acid Ratio)Decreased C‎₀ nih.govcoresta.org
Higher pH (Lower Benzoic Acid Ratio)Increased C‎₀ nih.govcoresta.org

The concentration of the administered this compound solution also directly impacts its pharmacokinetic profile. coresta.org Studies in rats showed that when higher concentrations of this compound were administered, both the peak plasma concentration (C‎₀) and the total drug exposure over time (Area Under the Curve, AUC) were greater. nih.govresearchgate.netcoresta.org This demonstrates a clear concentration-dependent relationship for nicotine absorption from this compound solutions in animal models. nih.gov

Influence of Concentration on this compound Pharmacokinetics in Rats

This compound ConcentrationEffect on C‎₀ and AUCReference
Lower ConcentrationLower C‎₀ and AUC nih.govresearchgate.netcoresta.org
Higher ConcentrationGreater C‎₀ and AUC nih.govresearchgate.netcoresta.org

Environmental Chemistry and Biodegradation of Nicotine Benzoate

Environmental Presence and Distribution of Nicotine (B1678760) and its Salts

Nicotine, as a naturally occurring alkaloid in tobacco plants, can enter the environment through various pathways, including agricultural runoff, tobacco processing waste, and the disposal of consumer products containing nicotine. nih.gov While specific data on the environmental concentrations of nicotine benzoate (B1203000) are limited, the behavior of nicotine and its salts in the environment provides valuable insights.

Nicotine is readily biodegradable in both soil and aqueous environments. nih.gov Modeling studies predict that nicotine released into the environment will predominantly be found in water (approximately 93%), followed by soil (4%), air (3%), and sediment (0.4%). nih.govresearchgate.net In aqueous environments, nicotine benzoate dissociates into nicotine and benzoate ions. The environmental fate of nicotine is influenced by factors such as pH, temperature, and the presence of microbial populations. Studies have estimated the half-life of nicotine to be as short as 0.5 days in soil and 3.0 days in water. nih.govresearchgate.net

Monitoring studies have detected nicotine in various environmental compartments. For instance, nicotine has been found in wastewater treatment plant influents at concentrations up to 424,000 ng/L and in surface waters at levels up to 9,340 ng/L. researchgate.net The presence of nicotine in these systems highlights the potential for its introduction into a wide range of ecosystems.

Table 1: Predicted Environmental Distribution and Half-life of Nicotine

Environmental Compartment Predicted Distribution (%) Estimated Half-life
Water 93% 3.0 days
Soil 4% 0.5 days
Air 3% < 5.0 hours

This table is based on data from environmental modeling studies. nih.govresearchgate.net

Microbial Biodegradation Pathways of Nicotine and Related Compounds

The biodegradation of nicotine by microorganisms is a key process in its environmental detoxification. Bacteria have evolved several distinct pathways to utilize nicotine as a source of carbon, nitrogen, and energy. nih.gov These pathways primarily involve the enzymatic modification of the pyridine (B92270) and pyrrolidine (B122466) rings of the nicotine molecule.

Pyridine Pathway Mechanisms

The pyridine pathway, predominantly observed in Gram-positive bacteria such as Arthrobacter species, initiates the degradation of nicotine by attacking the pyridine ring. nih.govfrontiersin.org The first step is the hydroxylation of nicotine at the 6-position of the pyridine ring to form 6-hydroxynicotine. frontiersin.orgproquest.com This reaction is catalyzed by nicotine dehydrogenase, a molybdenum-containing enzyme. nih.gov Subsequent enzymatic steps lead to the opening of the pyridine ring and further degradation of the resulting intermediates.

Pyrrolidine Pathway Mechanisms

The pyrrolidine pathway is characteristic of many Gram-negative bacteria, including several species of Pseudomonas. nih.govnih.gov This pathway begins with an attack on the pyrrolidine ring of nicotine. nih.gov The initial step is the oxidation of the pyrrolidine ring, catalyzed by nicotine oxidase, leading to the formation of N-methylmyosmine, which then spontaneously hydrolyzes to pseudooxynicotine. nih.gov The pyrrolidine ring is subsequently opened, and the resulting intermediates are further metabolized.

Variant Pyridine and Pyrrolidine (VPP) Pathway

A hybrid of the pyridine and pyrrolidine pathways, known as the Variant Pyridine and Pyrrolidine (VPP) pathway, has been identified in bacteria such as Agrobacterium tumefaciens S33, Shinella sp. HZN7, and Ochrobactrum sp. SJY1. frontiersin.orgnih.gov This pathway combines features of both the pyridine and pyrrolidine pathways. frontiersin.org It typically starts with the hydroxylation of the pyridine ring, similar to the pyridine pathway, followed by modifications to the pyrrolidine ring, incorporating steps from the pyrrolidine pathway. frontiersin.orgnih.gov

Bioremediation Strategies and Environmental Fate Modeling

The ability of microorganisms to degrade nicotine has led to the development of bioremediation strategies for environments contaminated with tobacco waste. These strategies often involve the use of specific nicotine-degrading bacterial strains to enhance the natural attenuation process.

Nicotine-Degrading Bacterial Strains and Their Capabilities

Table 2: Examples of Nicotine-Degrading Bacterial Strains and Their Degradation Pathways

Bacterial Strain Degradation Pathway Key Enzymes
Arthrobacter nicotinovorans Pyridine Pathway Nicotine Dehydrogenase
Pseudomonas putida Pyrrolidine Pathway Nicotine Oxidase
Agrobacterium tumefaciens S33 VPP Pathway -
Shinella sp. HZN7 VPP Pathway -
Ochrobactrum sp. SJY1 VPP Pathway -
Pseudomonas sp. HF-1 Pyrrolidine Pathway -
Bacillus species VPP Pathway -
Peribacillus species VPP Pathway -

This table provides a summary of some well-studied nicotine-degrading bacteria and their associated degradation pathways. frontiersin.orgproquest.comnih.govnih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
2,5-dihydroxypyridine
6-hydroxy-3-succinoyl semialdehyde pyridine
6-hydroxy-3-succinoylpyridine
6-hydroxy-N-methylmyosmine
6-hydroxynicotine
6-hydroxypseudooxynicotine
Benzoic acid
N-methylmyosmine
Nicotine
This compound

Genetic and Enzymatic Bases of Biodegradation

The biodegradation of this compound is a complex process orchestrated by a diverse array of microbial genes and enzymes. Since this compound is a salt composed of a nicotine cation and a benzoate anion, its complete mineralization involves the separate catabolism of both the nicotine and benzoate moieties. Microorganisms have evolved distinct and sophisticated genetic systems and enzymatic machinery to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov

The genetic determinants for these degradative pathways are often located on mobile genetic elements, such as plasmids, which facilitates their transfer among different bacterial species. nih.govproquest.com For instance, in Arthrobacter nicotinovorans, the genes responsible for nicotine metabolism are found on the large plasmid pAO1. proquest.comnih.gov In other bacteria, such as Nocardioides sp. JS614, these genes are located on the chromosome. nih.gov

Nicotine Catabolism

Bacteria employ several primary pathways for nicotine degradation, principally the pyridine pathway, the pyrrolidine pathway, and a hybrid pathway that incorporates elements of both. nih.govnih.govasm.org

The Pyridine Pathway: Best characterized in Gram-positive bacteria like Arthrobacter nicotinovorans, this pathway initiates with an attack on the pyridine ring of nicotine. nih.govnih.gov The first step is the hydroxylation of the pyridine ring at the C6 position, a reaction catalyzed by the molybdenum-containing enzyme nicotine dehydrogenase (NDH), to form 6-hydroxynicotine. nih.govnih.gov Subsequent enzymatic steps involve 6-hydroxynicotine oxidase and 6-hydroxypseudooxynicotine dehydrogenase, leading to the formation of 2,6-dihydroxypseudooxynicotine. researchgate.net This intermediate is then hydrolyzed by 2,6-dihydroxypseudooxynicotine hydrolase, cleaving a C-C bond to yield 2,6-dihydroxypyridine and γ-N-methylaminobutyrate. researchgate.net

The Pyrrolidine Pathway: Predominantly found in Gram-negative bacteria such as various Pseudomonas species, this pathway begins with the oxidation of the pyrrolidine ring. nih.govnih.gov The key initial enzyme is nicotine oxidoreductase or nicotine oxidase, which converts nicotine to pseudooxynicotine. nih.govresearchgate.net In Pseudomonas putida S16, the genes nicA1 and nicA2 produce enzymes that catalyze this initial oxidation. nih.gov The pathway continues with the action of pseudooxynicotine amine oxidase (Pnao) and 3-succinoylpyridine monooxygenase (SpmABC), ultimately funneling intermediates into central metabolism. researchgate.net

The Hybrid Pathway (VPP Pathway): A number of bacteria, including Agrobacterium tumefaciens S33 and Ochrobacterium sp. SJY1, utilize a hybrid pathway, also known as the Variant of the Pyridine and Pyrrolidine (VPP) pathway. nih.govnih.gov This pathway commences with steps from the pyridine pathway, such as the formation of 6-hydroxynicotine, but concludes with steps characteristic of the pyrrolidine pathway. nih.govnih.gov In Ochrobacterium sp. SJY1, a vpp gene cluster has been identified that encodes the key enzymes for this pathway, including a nicotine hydroxylase and 6-hydroxynicotine oxidase (vppB). nih.gov The pathway proceeds through intermediates like 6-hydroxy-N-methylmyosmine and 6-hydroxypseudooxynicotine, which is then converted to 6-hydroxy-3-succinoylpyridine (HSP). HSP is subsequently transformed into 2,5-dihydroxypyridine (2,5-DHP) before the pyridine ring is cleaved. nih.govnih.gov

Key Genes and Enzymes in Nicotine Degradation Pathways
PathwayGene(s)EnzymeFunctionOrganism Example
PyridinendhNicotine Dehydrogenase (NDH)Hydroxylation of nicotine to 6-hydroxynicotineArthrobacter nicotinovorans
Pyridine-6-Hydroxynicotine Oxidase (6HLNO)Oxidation of 6-hydroxynicotineArthrobacter nicotinovorans
PyrrolidinenicA1, nicA2Nicotine Oxidase / Nicotine OxidoreductaseOxidation of nicotine to pseudooxynicotinePseudomonas putida S16
Pyrrolidine-Pseudooxynicotine Amine Oxidase (Pnao)Oxidation of pseudooxynicotinePseudomonas sp.
Hybrid (VPP)vppANicotine HydroxylaseHydroxylation of nicotine to 6-hydroxynicotineOchrobactrum sp. SJY1
Hybrid (VPP)vppB6-Hydroxynicotine OxidaseDehydrogenation of 6-hydroxynicotineOchrobactrum sp. SJY1

Benzoate Catabolism

The microbial degradation of benzoate can proceed through either aerobic or anaerobic pathways, both of which typically converge on the central intermediate benzoyl-coenzyme A (benzoyl-CoA). nih.govfrontiersin.org

Aerobic Benzoate Degradation: Under aerobic conditions, bacteria utilize several strategies. The classical pathway involves hydroxylation of the aromatic ring by dioxygenases to form catechol or protocatechuate, which is then subjected to ring cleavage. frontiersin.orgresearchgate.net A distinct aerobic "box" pathway, however, more closely resembles anaerobic degradation. nih.gov This hybrid pathway begins with the activation of benzoate to benzoyl-CoA by benzoate-CoA ligase (BclA). nih.gov The aromatic ring is then dearomatized by a benzoyl-CoA 2,3-epoxidase (BoxAB) and a dihydrolase (BoxC), followed by a series of β-oxidation-like reactions. nih.gov The expression of the box gene cluster is controlled by the transcriptional repressor BoxR, which uses benzoyl-CoA as an inducer molecule. nih.govfrontiersin.org

Anaerobic Benzoate Degradation: In the absence of oxygen, the degradation of benzoate is initiated by its activation to benzoyl-CoA by an ATP-dependent benzoate-CoA ligase. nih.govfrontiersin.org The central and most energy-intensive step is the reduction of the stable aromatic ring of benzoyl-CoA, catalyzed by benzoyl-CoA reductase. nih.gov This is followed by a modified β-oxidation pathway that ultimately cleaves the ring. nih.gov In the phototrophic bacterium Rhodopseudomonas palustris, a cluster of 24 genes has been identified that encodes the enzymes for this pathway. nih.gov In denitrifying bacteria like Azoarcus sp. CIB, the anaerobic pathway is encoded by the bzd gene cluster, which is regulated by the transcriptional repressor BzdR. nih.govfrontiersin.org Interestingly, a cross-regulation between the aerobic (box) and anaerobic (bzd) pathways has been observed in some bacteria, allowing them to adapt to changing oxygen levels. nih.gov

Key Genes and Enzymes in Benzoate Degradation Pathways
PathwayGene(s)EnzymeFunctionOrganism Example
Aerobic (Hybrid "box")bclABenzoate-CoA LigaseActivation of benzoate to benzoyl-CoAAzoarcus sp.
Aerobic (Hybrid "box")boxABBenzoyl-CoA 2,3-EpoxidaseDearomatization of benzoyl-CoAAzoarcus sp.
Aerobic (Hybrid "box")boxRBoxRTranscriptional repressor of the box genesAzoarcus sp.
AnaerobicbzdABenzoate-CoA LigaseActivation of benzoate to benzoyl-CoAAzoarcus evansii
Anaerobic-Benzoyl-CoA ReductaseReductive dearomatization of benzoyl-CoARhodopseudomonas palustris
AnaerobicbzdRBzdRTranscriptional repressor of the bzd genesAzoarcus sp. CIB

Research Applications and Methodological Utility of Nicotine Benzoate

Model Compound in Pharmacological Research on Nicotine (B1678760) Salts

Nicotine benzoate (B1203000) serves as a crucial model compound in pharmacological research, especially when studying nicotine salts. Nicotine salts are created by combining the nicotine base with organic acids, such as benzoic acid, which alters the compound's physicochemical properties compared to freebase nicotine xyfil.comnicovaper.comwikipedia.orgedgevaping.com. Research indicates that nicotine benzoate, along with other nicotine salts like nicotine lactate (B86563) and tartrate, demonstrates distinct pharmacological profiles when compared to freebase nicotine nih.govresearchgate.netfigshare.com.

Studies utilizing animal models have shown that this compound can lead to greater reinforcement-related behaviors compared to freebase nicotine nih.govresearchgate.netfigshare.com. Furthermore, research suggests that nicotine salts, including this compound, may influence the pharmacokinetics of nicotine, potentially leading to faster absorption rates and different peak plasma concentrations compared to freebase nicotine nih.govnih.govnih.govresearchgate.net. For instance, one study indicated that this compound had the smallest time to reach peak plasma concentration (Tmax) among the tested nicotine forms researchgate.net. Investigations into dopamine (B1211576) release in the nucleus accumbens have also identified differences in the efficiency of nicotine salts, such as this compound, to increase dopamine release, which is closely linked to feelings of satisfaction nih.gov. These findings highlight this compound's utility in dissecting the complex pharmacological pathways associated with nicotine salt consumption.

Table 1: Comparative Reinforcement Behaviors and Withdrawal Symptoms in Animal Models

Nicotine FormulationReinforcement-Related BehaviorsWithdrawal-Induced Anxiety SymptomsReference(s)
Nicotine FreebaseBaselineBaseline nih.govresearchgate.netfigshare.com
This compoundGreater than FreebaseLower than Freebase nih.govresearchgate.netfigshare.com
Nicotine LactateGreater than FreebaseLower than Freebase nih.govresearchgate.netfigshare.com
Nicotine TartrateGreater than FreebaseLower than Freebase nih.govresearchgate.netfigshare.com

Standardization and Reference Material Applications

This compound is utilized as a standardization and reference material in analytical chemistry and quality control processes. Its availability from specialized suppliers, such as LGC Standards, underscores its role in ensuring the accuracy and reliability of analytical measurements lgcstandards.comlgcstandards.com. High-purity this compound is employed in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification, quantification, and quality assurance of nicotine-containing products lgcstandards.comlgcstandards.comnicovaper.comnicovaper.com.

The rigorous testing and analysis of this compound, often adhering to standards set by organizations like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), make it suitable for use as a certified reference material nicovaper.comnicovaper.com. This application is critical for laboratories involved in product testing, regulatory compliance, and research where precise quantification of nicotine and its derivatives is essential.

Research into Physical and Chemical Interactions in E-liquid Formulations

Research also indicates that this compound can affect the stability, solubility, and bioavailability of nicotine within e-liquid mixtures prisminltd.com. Studies investigating the interactions within e-liquid formulations have explored how this compound interacts with common base carriers like propylene (B89431) glycol (PG) and vegetable glycerin (VG) acs.orgnih.gov. The presence of benzoic acid in this compound has been linked to enhanced flavor profiles and potentially smaller aerosol particle sizes, which can impact inhalation researchgate.netvapegreen.co.uk. Furthermore, the ratio of nicotine to benzoic acid can influence the apparent permeability coefficient of nicotine across cell monolayers, suggesting a role in the delivery kinetics of the compound researchgate.net.

Investigational Tool for Aerosol Generation and Characterization

This compound is employed as an investigational tool for the generation and characterization of aerosols produced by electronic nicotine delivery systems (ENDS). Studies have analyzed the composition and yield of aerosols generated from e-liquids containing this compound to understand the behavior of nicotine and other compounds during the vaporization process acs.orgnih.govnih.gov.

Research has demonstrated that this compound and nicotine lactate formulations can result in higher nicotine quantities and yields per milligram of aerosol compared to other nicotine salts or freebase nicotine across various PG:VG ratios acs.orgnih.gov. These studies also investigate the yields of carboxylic acids, such as benzoic acid, in the aerosol, finding that this compound formulations often produce higher yields of these associated acids acs.orgnih.gov. Additionally, this compound has been used in studies to characterize the formation of other compounds in ENDS aerosols, providing insights into the chemical processes occurring during aerosolization and their potential implications acs.orgnih.govnih.govspringermedizin.de. For example, some research has noted that this compound aerosols did not result in certain emissions, such as acetaldehyde, that were observed with other nicotine salt formulations nih.gov.

Table 2: Aerosol Nicotine and Carboxylic Acid Yields

E-liquid Formulation (Nicotine Salt)Nicotine Quantity in Aerosol (%)Nicotine Yield (per mg aerosol)Carboxylic Acid YieldsReference(s)
This compoundHighHighHigh acs.orgnih.gov
Nicotine LactateHighHighHigh acs.orgnih.gov
Nicotine Citrate (B86180)LowerLowerLower acs.orgnih.gov
Nicotine MalateLowerLowerLower acs.orgnih.gov
Nicotine OxalateLowerLowerLower acs.orgnih.gov
Freebase NicotineLower (in some ratios)Lower (in some ratios)N/A acs.orgnih.gov

Note: "High" and "Lower" are relative terms based on comparative studies presented in the cited references.

Compound List:

Nicotine

this compound

Benzoic Acid

Nicotine Salts

Freebase Nicotine

Nicotine Lactate

Nicotine Tartrate

Nicotine Citrate

Nicotine Malate

Nicotine Oxalate

Propylene Glycol (PG)

Vegetable Glycerin (VG)

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Approaches in Nicotine (B1678760) Benzoate (B1203000) Research

The application of multi-omics strategies—encompassing genomics, transcriptomics, proteomics, and metabolomics—holds significant promise for a comprehensive understanding of nicotine benzoate's biological and chemical interactions. Future research could leverage these approaches to elucidate the precise molecular mechanisms by which this compound affects biological systems, identify potential biomarkers for exposure or response, and understand its metabolic fate in various environments. For instance, transcriptomic analysis could reveal gene expression changes in response to this compound exposure, while proteomic studies could identify specific protein targets or alterations. Metabolomic profiling could map the metabolic pathways influenced by this compound, providing a holistic view of its impact. Such integrated analyses are crucial for uncovering nuanced effects that might be missed by single-discipline studies, paving the way for more targeted research and potential applications.

Advanced Computational Modeling for Novel Nicotine Salt Formulations

Computational modeling offers a powerful toolkit for the rational design and optimization of novel nicotine salt formulations, including those involving benzoate. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and density functional theory (DFT) can predict crucial properties like solubility, stability, binding affinities, and pharmacokinetic profiles of new nicotine salt combinations. Research in this area could focus on developing predictive models for the sensory properties of different nicotine salts, optimizing their delivery characteristics, and exploring novel counter-ions or co-crystals that might offer improved stability or bioavailability. The insights gained from these in silico approaches can significantly accelerate the discovery and development process, reducing the need for extensive experimental screening and guiding the synthesis of next-generation nicotine formulations. For example, QSAR studies have successfully correlated molecular descriptors with the inhibitory activity of quaternary ammonium (B1175870) salts on nicotine-evoked dopamine (B1211576) release, demonstrating the potential for predictive modeling in understanding receptor interactions nih.gov. Molecular dynamics simulations are also being employed to study the conformational dynamics of nicotinic receptors and the binding interactions of various ligands, offering a pathway to understand how different salt forms might interact with biological targets elifesciences.orgacs.orgnih.gov.

Development of Novel Analytical Methods for Trace Analysis

The accurate and sensitive detection of this compound at trace levels is critical for quality control, environmental monitoring, and pharmacokinetic studies. While existing methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable, there is an ongoing need for the development of more advanced, rapid, and sensitive analytical techniques. Future research could focus on novel chromatographic methods, advanced mass spectrometry techniques (e.g., LC-MS/MS), and spectroscopic approaches like cavity ringdown spectroscopy (CRDS) or Nuclear Magnetic Resonance (NMR) for direct quantification of nicotine salts without derivatization rsc.orgnih.govrsc.orgnih.govacs.org. The development of portable or field-deployable analytical devices for real-time monitoring would also represent a significant advancement. Such methods are essential for ensuring product purity, assessing environmental contamination, and understanding the precise delivery and absorption kinetics of this compound in various matrices. For instance, a novel approach using LC-MS/MS and GC-MS has been presented for the simultaneous quantification of multiple nicotine salts, demonstrating the potential for rapid and convenient detection rsc.orgresearchgate.net.

Exploration of this compound in Environmental Remediation Technologies

The environmental fate and potential remediation of nicotine and its derivatives, including this compound, present an area for future exploration. While nicotine itself is recognized as an environmental pollutant, particularly from tobacco waste, research into its degradation pathways and potential remediation strategies is ongoing biochartoday.comasm.orgontosight.airesearchgate.netnih.gov. Future research could investigate the efficacy of bioremediation using specialized microorganisms capable of degrading nicotine and its salts. This could involve the development of bioaugmentation strategies, where specific bacterial strains are introduced into contaminated environments to accelerate nicotine breakdown biochartoday.commdpi.com. Furthermore, the potential use of materials like biochar for immobilizing nicotine-degrading bacteria could enhance remediation efficiency biochartoday.com. Research could also explore the role of advanced oxidation processes or catalytic methods in breaking down this compound in wastewater or contaminated soils. Understanding the environmental persistence, degradation pathways, and ecotoxicity of this compound is crucial for developing effective strategies to mitigate its environmental impact. Studies on nicotine degradation pathways, such as the pyridine (B92270) and pyrrolidine (B122466) pathways, provide a foundation for exploring microbial solutions asm.orgontosight.airesearchgate.net.

Q & A

Q. What are the key chemical properties and synthesis protocols for nicotine benzoate in experimental settings?

this compound is synthesized by reacting equimolar amounts of nicotine and benzoic acid in a neutral pH buffer (e.g., Ringer’s solution adjusted to pH 7.2 with NaOH). Critical properties include its solubility in aqueous solutions, stability at physiological pH, and reduced harshness compared to free-base nicotine. Researchers must document molar ratios, pH adjustments, and purity validation (e.g., via NMR or mass spectrometry) to ensure reproducibility .

Q. Which analytical methods are recommended for characterizing this compound and its interactions in complex matrices?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for quantifying this compound in e-liquids or biological samples. For structural validation, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential. Experimental protocols should include detailed calibration curves, solvent systems, and detection limits, as outlined in journal guidelines for compound characterization .

Q. How does this compound compare to free-base nicotine in preclinical models?

Preclinical studies using rodent models show this compound elicits concentration-dependent neuronal responses (e.g., nasal epithelium receptor potential (ERP)) similar to free-base nicotine. However, benzoic acid alone does not activate these pathways, indicating nicotine is the primary bioactive component. Researchers should standardize pH (7.2–7.4) and control for organic acid interference in comparative assays .

Advanced Research Questions

Q. How can researchers design robust comparative studies between this compound and other nicotine salts (e.g., lactate, salicylate)?

Utilize in vitro models (e.g., TRPA1-expressing cells) to measure receptor activation and in vivo models (e.g., nasal ERP in rodents) for physiological responses. Employ balanced pH conditions (7.2) and equimolar concentrations of each salt. Statistical frameworks like repeated-measures ANOVA or non-parametric Friedman tests (for non-normal data) are critical for analyzing dose-response relationships .

Q. What methodological considerations resolve contradictions in data on benzoic acid’s role in this compound bioactivity?

Contradictions arise when studies conflate this compound’s effects with benzoic acid alone. To isolate contributions, design experiments comparing:

  • This compound vs. nicotine + benzoic acid (separately).
  • Sodium benzoate vs. benzoic acid at matched concentrations. Use pairwise Dunn’s tests post-Friedman ANOVA to identify significant differences in responses .

Q. How can researchers optimize this compound formulations for controlled pharmacological studies?

Apply design of experiments (DOE) to test variables like pH, molar ratios, and solvent composition. Stability studies (e.g., accelerated aging at 40°C/75% RH) assess degradation kinetics. Pair these with in vitro assays (e.g., cytotoxicity in airway epithelial cells) to balance bioavailability and safety .

Q. What ethical and practical criteria should guide clinical studies on this compound’s addictive potential?

Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For human trials, use PICOT to structure questions:

  • P : Smokers transitioning to e-cigarettes; I : this compound e-liquids; C : Free-base nicotine; O : Craving reduction; T : 12-week follow-up. Ensure ethical review boards approve protocols addressing informed consent and withdrawal risks .

Q. How do flavor additives in e-liquids confound studies on this compound’s pharmacokinetics?

Flavorants (e.g., fruity or sweet compounds) increase mucosal absorption rates, altering nicotine bioavailability. Use GC-MS to quantify flavor-nicotine interactions and stratified randomization in animal models to control for flavor-induced variability .

Q. What frameworks support meta-analysis of this compound’s sensory effects across heterogeneous studies?

Conduct systematic reviews using PRISMA guidelines. Extract data on ERP amplitudes, pH, and solvent composition. Apply random-effects models to account for variability in study designs (e.g., animal strain, exposure duration). Sensitivity analyses should exclude outliers from studies with unvalidated nicotine concentrations .

Q. How can mechanistic studies differentiate this compound’s peripheral vs. central nervous system effects?

Combine in vivo electrophysiology (e.g., trigeminal ganglion recordings) with central microdialysis in rodent brains. Use knockout models (e.g., TRPA1⁻/⁻ mice) to isolate receptor pathways. Confocal imaging of fluorescent-tagged nicotine derivatives can track distribution in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.